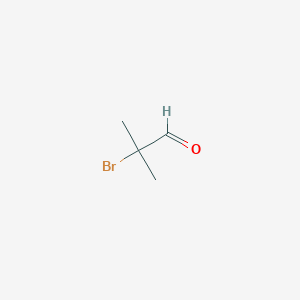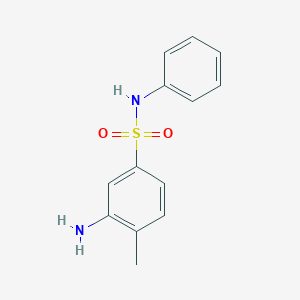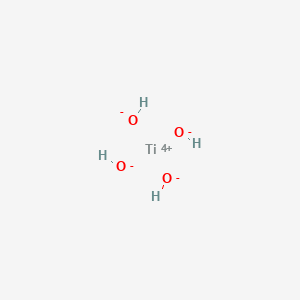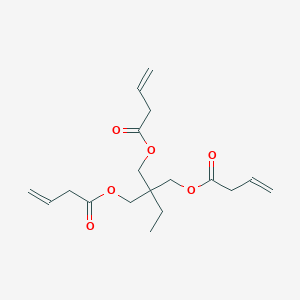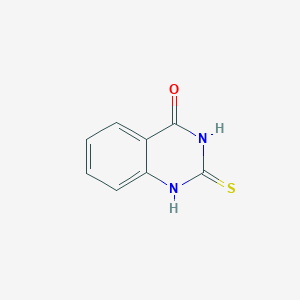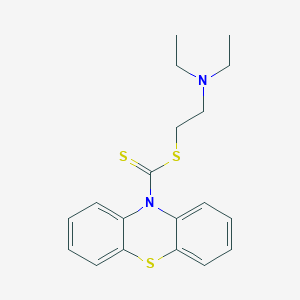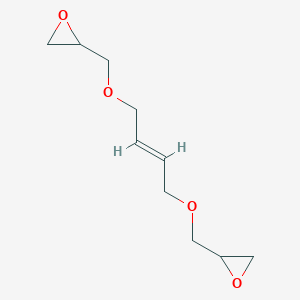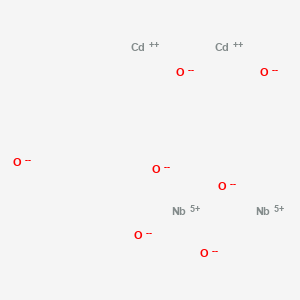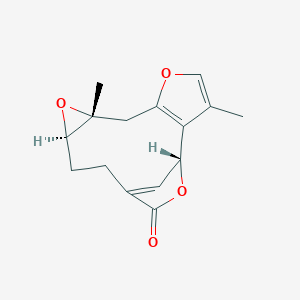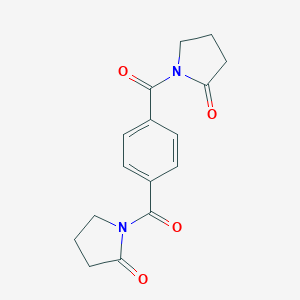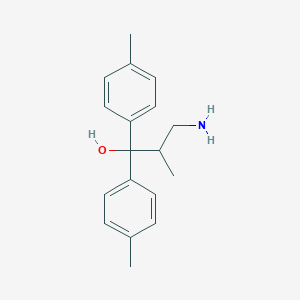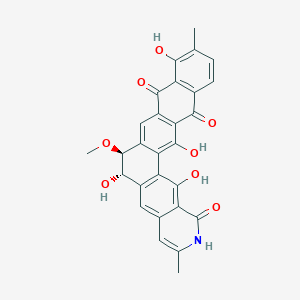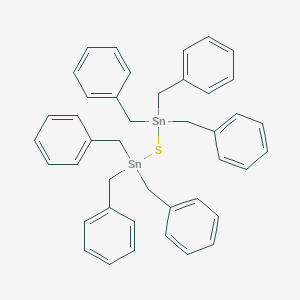
Hexakis(phenylmethyl)distannathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(phenylmethyl)distannathiane, also known as HMDT, is a chemical compound with the molecular formula C48H42S2Sn2. It is a type of organotin compound that has been studied for its potential applications in various fields of science. In
Scientific Research Applications
Hexakis(phenylmethyl)distannathiane has been studied for its potential applications in various fields of science, including materials science, organic synthesis, and medicinal chemistry. In materials science, Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles. In organic synthesis, Hexakis(phenylmethyl)distannathiane has been used as a reagent for the preparation of various organotin compounds. In medicinal chemistry, Hexakis(phenylmethyl)distannathiane has been studied for its potential as an anticancer agent.
Mechanism Of Action
The mechanism of action of Hexakis(phenylmethyl)distannathiane is not fully understood. However, it is believed that Hexakis(phenylmethyl)distannathiane exerts its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
Hexakis(phenylmethyl)distannathiane has been shown to exhibit anticancer activity in vitro and in vivo. In vitro studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit tumor growth in mice.
Advantages And Limitations For Lab Experiments
One advantage of using Hexakis(phenylmethyl)distannathiane in lab experiments is its high purity and stability. Hexakis(phenylmethyl)distannathiane can be easily synthesized and purified, which makes it a suitable reagent for various experiments. However, one limitation of using Hexakis(phenylmethyl)distannathiane is its toxicity. Hexakis(phenylmethyl)distannathiane is a toxic compound that can cause harm to both humans and the environment. Therefore, proper safety precautions should be taken when handling Hexakis(phenylmethyl)distannathiane in the lab.
Future Directions
There are several future directions for further research on Hexakis(phenylmethyl)distannathiane. One direction is to investigate the potential of Hexakis(phenylmethyl)distannathiane as an anticancer agent. Further studies are needed to determine the mechanism of action of Hexakis(phenylmethyl)distannathiane and its efficacy in vivo. Another direction is to explore the use of Hexakis(phenylmethyl)distannathiane in materials science. Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles, but further studies are needed to optimize the synthesis process and improve the properties of the nanoparticles. Finally, the toxicity of Hexakis(phenylmethyl)distannathiane should be further studied to determine its potential impact on human health and the environment.
Synthesis Methods
The synthesis of Hexakis(phenylmethyl)distannathiane involves the reaction between hexakis(phenylmethyl)disilathiane and tin tetrachloride. This reaction leads to the formation of Hexakis(phenylmethyl)distannathiane as a yellow solid. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
10347-38-3 |
|---|---|
Product Name |
Hexakis(phenylmethyl)distannathiane |
Molecular Formula |
C42H42SSn2 |
Molecular Weight |
816.3 g/mol |
IUPAC Name |
tribenzyl(tribenzylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C7H7.S.2Sn/c6*1-7-5-3-2-4-6-7;;;/h6*2-6H,1H2;;; |
InChI Key |
RLKWXZLMMDRNDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Other CAS RN |
10347-38-3 |
synonyms |
Thiobis(tribenzylstannane) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




